molecular formula C14H18BrNO2 B581395 tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 1187932-64-4

tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B581395
CAS No.: 1187932-64-4
M. Wt: 312.207
InChI Key: JOJRQDHTJFLVJZ-UHFFFAOYSA-N
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Description

tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate: is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-bromo-3,4-dihydroquinoline.

    Bromination: The bromination of 3,4-dihydroquinoline is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Esterification: The brominated product is then subjected to esterification with tert-butyl chloroformate in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom at the 7th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to convert the quinoline ring to a tetrahydroquinoline ring.

    Oxidation Reactions: Oxidation reactions can be performed to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed:

    Substitution Products: Various substituted quinoline derivatives.

    Reduction Products: Tetrahydroquinoline derivatives.

    Oxidation Products: Quinoline derivatives with additional functional groups.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate can be used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacological Studies: The compound can be used in pharmacological studies to explore its potential as a therapeutic agent.

    Drug Development: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is not well-documented. based on its structure, it may interact with various molecular targets such as enzymes or receptors. The bromine atom and the quinoline ring may play a role in binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

    7-Bromo-3,4-dihydroquinoline: Lacks the tert-butyl ester group.

    tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate: Lacks the bromine atom at the 7th position.

Uniqueness:

  • The presence of both the bromine atom and the tert-butyl ester group in tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate makes it unique compared to its analogs. These functional groups may contribute to its distinct chemical reactivity and potential applications in various fields.

Properties

IUPAC Name

tert-butyl 7-bromo-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-8-4-5-10-6-7-11(15)9-12(10)16/h6-7,9H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJRQDHTJFLVJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718432
Record name tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187932-64-4
Record name tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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